molecular formula C12H22Cl2N2O2 B6267267 2-amino-3-[3-(2-amino-3-hydroxypropyl)phenyl]propan-1-ol dihydrochloride CAS No. 1864060-94-5

2-amino-3-[3-(2-amino-3-hydroxypropyl)phenyl]propan-1-ol dihydrochloride

Cat. No.: B6267267
CAS No.: 1864060-94-5
M. Wt: 297.2
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Description

2-amino-3-[3-(2-amino-3-hydroxypropyl)phenyl]propan-1-ol dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features both amino and hydroxyl functional groups, making it versatile for chemical reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-[3-(2-amino-3-hydroxypropyl)phenyl]propan-1-ol dihydrochloride typically involves multi-step organic reactions. One common method starts with the reaction of 3-nitrobenzaldehyde with nitromethane under basic conditions to form 3-nitro-2-phenylpropanal. This intermediate is then reduced using hydrogenation to yield 3-amino-2-phenylpropanal. The final step involves the reaction of this intermediate with 2-amino-3-hydroxypropanol in the presence of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-[3-(2-amino-3-hydroxypropyl)phenyl]propan-1-ol dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

    Substitution: Nucleophilic substitution can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-3-[3-(2-amino-3-hydroxypropyl)phenyl]propan-1-ol dihydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-3-[3-(2-amino-3-hydroxypropyl)phenyl]propan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-phenylpropan-1-ol: Lacks the additional amino and hydroxyl groups, making it less versatile.

    3-amino-2-phenylpropanal: An intermediate in the synthesis, with different reactivity due to the aldehyde group.

    2-amino-3-hydroxypropanol: A simpler compound with fewer functional groups.

Uniqueness

2-amino-3-[3-(2-amino-3-hydroxypropyl)phenyl]propan-1-ol dihydrochloride is unique due to its combination of functional groups, allowing for diverse chemical reactions and interactions. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

1864060-94-5

Molecular Formula

C12H22Cl2N2O2

Molecular Weight

297.2

Purity

95

Origin of Product

United States

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